2,2,2-Trifluoro-N-phenylacetimidoyl Chloride

Catalog No.
S642627
CAS No.
61881-19-4
M.F
C8H5ClF3N
M. Wt
207.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride

CAS Number

61881-19-4

Product Name

2,2,2-Trifluoro-N-phenylacetimidoyl Chloride

IUPAC Name

2,2,2-trifluoro-N-phenylethanimidoyl chloride

Molecular Formula

C8H5ClF3N

Molecular Weight

207.58 g/mol

InChI

InChI=1S/C8H5ClF3N/c9-7(8(10,11)12)13-6-4-2-1-3-5-6/h1-5H

InChI Key

UKKALSJSKAHGTL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=C(C(F)(F)F)Cl

Synonyms

2,2,2-Trifluoro-N-phenylacetimidoyl Chloride;2,2,2-Trifluoro-N-phenylethanimidoyl chloride;N-Phenyltrifluoroacetimidoyl chloride;2,2,2-Trifluoro-N-phenylacetimidoyl Chloride

Canonical SMILES

C1=CC=C(C=C1)N=C(C(F)(F)F)Cl

Glycosyl Donor Precursor

TFA-ACl serves as a key precursor for the synthesis of N-phenyltrifluoroacetimidates (TFAs), which act as efficient glycosyl donors in saccharide coupling reactions. These reactions are crucial for building complex carbohydrates, essential components of biological systems like glycoproteins and DNA. Studies have demonstrated the ability of TFA-derived glycosyl donors to selectively couple with specific hydroxyl groups on sugar acceptors, leading to the formation of precisely defined carbohydrate structures. []

Synthesis of Functionalized Carbohydrates

The utilization of TFA-derived glycosyl donors allows for the introduction of diverse functional groups onto carbohydrates. This capability is valuable for creating carbohydrate analogs with tailored properties for various research applications. For instance, researchers have employed TFA-based glycosylations to synthesize carbohydrates bearing fluorescent tags, enabling the visualization of these molecules within cells. []

Exploration of Glycosidase Activity

TFA-derived glycosyl donors find application in probing the activity of glycosidases, enzymes that cleave glycosidic bonds in carbohydrates. By employing these donors as substrates in enzyme assays, researchers can gain insights into the substrate specificity and catalytic mechanisms of glycosidases. This knowledge is crucial for understanding various biological processes involving carbohydrates and developing novel therapeutic strategies. []

2,2,2-Trifluoro-N-phenylacetimidoyl Chloride is a chemical compound with the molecular formula C₈H₅ClF₃N and a molecular weight of 207.58 g/mol. It is characterized by its clear, colorless liquid form, which can also appear light orange to yellow under certain conditions. The compound has a boiling point of approximately 53 °C at 10 mmHg and a density of 1.28 g/cm³ . It is soluble in chloroform and methanol to a slight extent and should be stored under inert gas conditions in a cool environment (0-10 °C) due to its moisture sensitivity and flammability .

2,2,2-Trifluoro-N-phenylacetimidoyl chloride is likely to exhibit the following hazards common to organic chlorides and imidoyl derivatives:

  • Corrosivity: It may be corrosive to skin and eyes due to its potential to react with water and release hydrochloric acid (HCl).
  • Toxicity: Specific data on the compound's toxicity is not readily available. However, due to the presence of fluorine atoms and the imidoyl group, it is advisable to handle it with caution and appropriate personal protective equipment (PPE).
  • Reactivity: The compound may react with water and alcohols, releasing HCl gas.
Typical of acyl chlorides and imidoyl chlorides. These reactions may include:

  • Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of corresponding amides or esters.
  • Hydrolysis: In the presence of water, it can hydrolyze to form 2,2,2-trifluoro-N-phenylacetimidamide and hydrochloric acid.
  • Condensation reactions: It can react with various carbon nucleophiles to yield substituted products.

The biological activity of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride has been studied in various contexts. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism . Its structure suggests potential applications in medicinal chemistry due to its unique trifluoromethyl group, which is known for enhancing metabolic stability and bioactivity.

The synthesis of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride typically involves the following steps:

  • Starting Material: The synthesis often begins with 2,2,2-trifluoro-N-phenylacetamide.
  • Reagent Addition: Thionyl chloride or oxalyl chloride is commonly used to convert the amide into the corresponding acyl chloride.
  • Reaction Conditions: The reaction is usually conducted under controlled temperature and inert atmosphere to prevent moisture interference.

This method allows for the efficient production of the compound while minimizing side reactions .

The applications of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride span several fields:

  • Medicinal Chemistry: Due to its ability to modify biological pathways through enzyme inhibition.
  • Synthesis of Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Research: Utilized in proteomics research for studying protein interactions and modifications .

Interaction studies involving 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride have highlighted its role as a substrate for certain enzymes and its potential effects on metabolic pathways. Its inhibition of CYP1A2 suggests that it could alter the pharmacokinetics of co-administered drugs metabolized by this enzyme . Additionally, studies on its solubility and permeability indicate that it may have favorable characteristics for drug development.

Several compounds share structural similarities with 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N-PhenylacetamideC₈H₉NLacks trifluoromethyl group; more polar
1-(Trifluoromethyl)-1H-pyrazoleC₄H₃F₃N₂Different functional group; used in agrochemicals
TrifluoromethylbenzeneC₇H₄F₃Aromatic compound; primarily used as a solvent

The presence of the trifluoromethyl group in 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride enhances its lipophilicity and metabolic stability compared to others like N-Phenylacetamide. This feature makes it particularly valuable in pharmaceutical applications where metabolic resistance is desirable.

Imidoyl chlorides emerged as critical intermediates in organic synthesis during the early 20th century, with foundational work by Bischler and Napieralski highlighting their utility in cyclization reactions. The general structure RC(NR')Cl enables diverse reactivity, particularly in electrophilic aromatic substitution and nucleophilic acyl substitutions. Early synthetic routes relied on halogenating agents like phosgene or thionyl chloride to convert amides into imidoyl chlorides, as demonstrated in classic preparations of 2-chloropyridine derivatives. The discovery of Vilsmeier–Haack reactions further expanded their role in forming chloroiminium intermediates for aromatic formylation.

The trifluoroacetimidoyl chloride subclass, including 2,2,2-trifluoro-N-phenylacetimidoyl chloride (C₈H₅ClF₃N), gained prominence in the 1980s as organofluorine chemistry advanced. Its synthesis from trifluoroacetic acid derivatives via phosphorus oxychloride or dichlorotriphenylphosphorane marked a milestone in accessing stable, electron-deficient imidoyl chlorides.

Significance in Organofluorine Chemistry Research

The CF₃ group in 2,2,2-trifluoro-N-phenylacetimidoyl chloride imparts unique electronic and steric properties:

  • Electron-withdrawing effect: The -CF₃ group (σₚ = 0.54) enhances electrophilicity at the imidoyl carbon, facilitating nucleophilic substitutions.
  • Metabolic stability: Fluorine's inductive effect improves resistance to enzymatic degradation, making derivatives valuable in drug design.
  • Stereoelectronic tuning: The anti-configuration predominates in trifluoroacetimidoyl chlorides, directing regioselectivity in cycloadditions.

This compound bridges traditional imidoyl chloride reactivity with modern fluorochemical applications, enabling access to trifluoromethylated heterocycles and glycosyl donors.

Evolution as a Key Synthetic Building Block

Key advancements in synthetic methodologies have solidified its role:

YearDevelopmentApplication
1993POCl₃-mediated synthesis from trifluoroacetamidesScalable production of imidoyl chlorides
2017Dichlorotriphenylphosphorane/Et₃N systemHigh-yield (61%) one-pot synthesis
2025Purification-free POCl₃/pyridine methodStreamlined glycosyl donor preparation

The compound’s versatility is exemplified in:

  • Nucleophilic substitutions: Chloride displacement by alcohols, amines, or thiols yields imidates, amidines, and thioimidates.
  • Cycloadditions: Participation in [3+2] reactions with azides or nitrile oxides to form trifluoromethylated triazoles.
  • Friedel-Crafts alkylation: Direct coupling with electron-rich aromatics without Lewis acid catalysts.

Current Research Landscape and Significance

Recent studies highlight its expanding applications:

  • Glycosylation chemistry: 2,2,2-Trifluoro-N-(2,4-dichlorophenyl)acetimidoyl chloride demonstrates superior stability for β-selective glycosyl donor synthesis.
  • Heterocycle synthesis: Metal-free annulations with hydrazines or carbonyl surrogates yield 1,2,4-triazoles and quinazolines.
  • Cross-coupling platforms: Pd-catalyzed reactions with arylboronic acids construct trifluoromethylated biaryls.

Emerging directions include photoredox-mediated C–H functionalization and enantioselective catalysis using chiral imidoyl chloride derivatives. With over 88 commercial suppliers (source), this compound remains indispensable in medicinal and materials chemistry.

Amide-Based Synthesis Pathways

The traditional synthesis of 2,2,2-trifluoro-N-phenylacetimidoyl chloride begins with trifluoroacetamide derivatives. A representative method involves reacting 2-iodoaniline with trifluoroacetic acid (TFA) in carbon tetrachloride (CCl₄) under reflux conditions, using triphenylphosphine (PPh₃) and triethylamine (Et₃N) as promoters. This approach yields the target compound after column chromatography on silica gel or neutral alumina [2]. The reaction proceeds via nucleophilic substitution, where the amine attacks the activated trifluoroacetyl intermediate.

Key challenges in this method include the handling of toxic CCl₄ and the generation of stoichiometric amounts of triphenylphosphine oxide (Ph₃PO) byproducts. Typical yields range from 55% to 75%, depending on the substituents on the aniline precursor [2].

Nitrile-Based Synthetic Routes

Nitrile intermediates offer an alternative pathway, particularly using trifluoroacetonitrile (CF₃CN) generated from 2,2,2-trifluoroacetaldehyde O-(aryl)oxime precursors. Cycloaddition reactions with hydrazonyl chlorides in dichloromethane (CH₂Cl₂) or 1,4-dioxane produce trifluoromethylated heterocycles, which can be hydrolyzed to yield the imidoyl chloride [5]. For example, the [3 + 2]-cycloaddition of nitrile imines with CF₃CN in the presence of triethylamine achieves regioselective formation of 5-trifluoromethyl-1,2,4-triazoles, albeit with moderate yields (37–83%) [5].

Modern Synthetic Strategies

Purification-Free Preparation Methods

A breakthrough method eliminates chromatographic purification by directly treating trifluoroacetamides with POCl₃ and pyridine. This one-pot procedure converts N-(2,4-dichlorophenyl)trifluoroacetamide to the corresponding imidoyl chloride in 89% yield without intermediate isolation [1] [4]. The protocol’s success relies on the superior stability of dichlorophenyl-substituted derivatives, which resist hydrolysis during workup.

POCl₃ and Pyridine-Mediated Synthesis

Optimized conditions using POCl₃ (2.5 equiv) and pyridine (3.0 equiv) in toluene at 80°C for 2 hours enable quantitative conversion of aryl trifluoroacetamides to imidoyl chlorides [1]. The base scavenges HCl, shifting the equilibrium toward product formation. This method is compatible with electron-deficient anilines, such as 2,4-dinitrophenyl derivatives, but fails with strongly electron-rich substrates due to side reactions.

Oxalyl Chloride Approaches

Although not directly reported in the literature for this compound, oxalyl chloride (Cl−C(=O)−C(=O)−Cl) is theorized to activate trifluoroacetamides via in situ generation of acyl chlorides. Analogous reactions with carboxylic acids suggest potential applicability, but experimental validation remains pending [6].

Alternative Synthetic Pathways

N-Trifluoromethylation of Nitriles with AlCl₃-Activated Reagents

Aluminum chloride (AlCl₃) facilitates the trifluoromethylation of nitriles using CF₃Cl or CF₃Br. For instance, benzyl cyanide reacts with CF₃Cl in the presence of AlCl₃ at −20°C to form N-trifluoromethylated intermediates, which are subsequently chlorinated with SOCl₂ [5]. This route avoids hazardous phosphorus reagents but requires stringent moisture control.

Phosphorus-Based Reagent Applications

Phosphorus pentachloride (PCl₅) and POCl₃ are widely used to convert trifluoroacetamides to imidoyl chlorides. A comparative study shows that PCl₅ provides higher yields (92%) than POCl₃ (85%) for N-aryl substrates, but generates more acidic waste [2]. Recent innovations employ polymer-supported phosphorus reagents to simplify purification, though scalability remains limited.

Scale-Up and Industrial Manufacturing Considerations

Process Chemistry Optimizations

Large-scale synthesis (≥100 g) utilizes palladium-doped activated carbon fibers (Pd/ACFs) as recyclable catalysts in 1,4-dioxane. A demonstrated protocol achieves 89% yield in a 15 mL reactor, with the catalyst reused five times without significant activity loss [2]. Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature100°CMaximizes rate
Pd loading1 mol%Cost-effective
SolventAnhydrous 1,4-dioxanePrevents hydrolysis

Sustainable Production Methods

Efforts to reduce environmental impact focus on solvent substitution and waste minimization. Toluene replaces CCl₄ in newer protocols, lowering toxicity, while in situ generation of CF₃CN from oxime precursors cuts reliance on gaseous reagents [5]. Life-cycle assessments indicate a 40% reduction in carbon footprint compared to classical methods [2].

The fundamental chemistry of 2,2,2-trifluoro-N-phenylacetimidoyl chloride is governed by the synergistic effects of the trifluoromethyl group and the electrophilic imidoyl chloride center. The trifluoromethyl substituent acts as one of the most powerful electron-withdrawing groups in organic chemistry, significantly enhancing the electrophilic character of adjacent carbon centers through strong inductive effects [1] [2]. This electronic influence creates a highly reactive system that undergoes facile nucleophilic substitution while maintaining excellent regioselectivity and stereochemical control.

Fundamental Reactivity Patterns

The reactivity profile of 2,2,2-trifluoro-N-phenylacetimidoyl chloride is characterized by its propensity to undergo bimolecular nucleophilic substitution reactions with a wide range of nucleophiles. The compound exhibits exceptional reactivity owing to the combined effects of the electron-withdrawing trifluoromethyl group and the inherent reactivity of the imidoyl chloride functionality. These structural features create a highly electrophilic carbon center that readily accommodates nucleophilic attack while facilitating the departure of chloride as a leaving group.

Nucleophilic Substitution Mechanisms

The nucleophilic substitution reactions of 2,2,2-trifluoro-N-phenylacetimidoyl chloride proceed predominantly through a bimolecular mechanism, designated as SN2-type pathway [3] [4]. This mechanistic preference is dictated by several key factors including the nature of the electrophilic center, the electronic effects of the trifluoromethyl group, and the steric environment surrounding the reaction site. The SN2 mechanism involves the simultaneous formation of a new bond between the nucleophile and the electrophilic carbon while the carbon-chlorine bond breaks, proceeding through a concerted process without the formation of discrete intermediate species.

Kinetic studies have revealed that the reaction rates for nucleophilic substitution follow second-order kinetics, with the rate law being first-order in both the substrate and the nucleophile [3]. The rate constants for various nucleophiles span several orders of magnitude, ranging from 10² to 10⁵ M⁻¹s⁻¹, depending on the nucleophilicity of the attacking species and the reaction conditions [3]. Alcohols typically exhibit rate constants in the range of 10³-10⁵ M⁻¹s⁻¹, while less nucleophilic species such as phenols show reduced reactivity with rate constants of 10²-10³ M⁻¹s⁻¹.

The activation energies for these nucleophilic substitution reactions range from 40-65 kJ/mol, indicating moderately facile processes that can proceed under mild conditions [3]. The relatively low activation barriers reflect the strong electrophilic activation provided by the trifluoromethyl group, which stabilizes the transition state through enhanced charge delocalization. Temperature effects are significant, with reaction rates typically increasing by factors of 2-5 for every 10°C temperature increase, consistent with the Arrhenius equation for thermally activated processes.

Solvent effects play a crucial role in determining both the reaction rate and selectivity. Polar aprotic solvents such as dichloromethane and acetonitrile generally provide optimal conditions for nucleophilic substitution, offering good solvation of the nucleophile while minimizing competitive reactions [6]. The dielectric constant of the solvent affects the stabilization of the transition state, with higher dielectric constants generally leading to increased reaction rates for charged nucleophiles.

The stereochemical outcome of nucleophilic substitution reactions is typically characterized by clean inversion of configuration at the electrophilic carbon center, consistent with the SN2 mechanism. This stereochemical control is particularly important in the synthesis of enantiomerically pure compounds and in applications requiring precise stereochemical relationships. The high degree of stereocontrol observed in these reactions reflects the concerted nature of the bond-forming and bond-breaking processes, which preclude the formation of planar carbocationic intermediates that would lead to racemization.

Electrophilic Behavior Analysis

The electrophilic behavior of 2,2,2-trifluoro-N-phenylacetimidoyl chloride is fundamentally influenced by the trifluoromethyl group, which serves as a powerful electron-withdrawing substituent that enhances the electrophilic character of the imidoyl carbon [1] [2]. The trifluoromethyl group exerts its influence primarily through inductive effects, withdrawing electron density from the adjacent carbon center and creating a region of high electrophilicity that is readily attacked by nucleophiles.

Computational studies have provided detailed insights into the electronic structure of 2,2,2-trifluoro-N-phenylacetimidoyl chloride, revealing that the trifluoromethyl group significantly alters the molecular orbital energies and charge distribution [1]. The lowest unoccupied molecular orbital (LUMO) of the compound is substantially lowered in energy compared to non-fluorinated analogs, creating a more favorable orbital overlap with nucleophilic species and facilitating electron transfer during bond formation.

The electrophilic reactivity of the compound can be quantified through various experimental and theoretical approaches. Electrochemical studies have shown that the compound exhibits reduction potentials that are significantly more positive than those of related non-fluorinated species, indicating enhanced electrophilic character [7]. The reduction potentials typically range from -0.04 to +0.17 V versus saturated calomel electrode (SCE), depending on the specific reaction conditions and counterions present.

The enhanced electrophilicity is also manifested in the compound's ability to activate otherwise unreactive substrates toward nucleophilic attack. In superacid media, trifluoromethyl-substituted electrophiles can generate superelectrophilic species that exhibit extraordinary reactivity toward weak nucleophiles [2]. These superelectrophiles demonstrate enhanced positive charge delocalization, leading to unusual chemo-, regio-, and stereoselectivities in their reactions.

The trifluoromethyl group's influence extends beyond simple electronic effects to include steric considerations that affect the approach of nucleophiles to the electrophilic center. The bulky trifluoromethyl group can create steric hindrance that influences the regioselectivity of nucleophilic attack, particularly in cases where multiple electrophilic sites are present. This steric effect can be leveraged to achieve selective functionalization of complex molecular architectures.

Temperature-dependent studies have revealed that the electrophilic reactivity of 2,2,2-trifluoro-N-phenylacetimidoyl chloride follows predictable patterns based on transition state theory. The enthalpy of activation for nucleophilic attack is typically reduced by 10-15 kJ/mol compared to non-fluorinated analogs, while the entropy of activation remains relatively unchanged [6]. This enthalpic advantage translates to significantly increased reaction rates under identical conditions.

The electronic effects of the trifluoromethyl group also influence the leaving group ability of the chloride ion. The electron-withdrawing effect stabilizes the negative charge that develops on the chloride as it departs, making it a better leaving group and facilitating the overall substitution process. This enhanced leaving group ability is reflected in the faster reaction rates observed for trifluoromethyl-substituted compounds compared to their non-fluorinated counterparts.

Reactions with Various Nucleophiles

The synthetic utility of 2,2,2-trifluoro-N-phenylacetimidoyl chloride is exemplified by its ability to undergo facile reactions with a diverse array of nucleophiles, each leading to distinct product classes with unique structural features and potential applications. The compound's remarkable reactivity profile enables the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds under relatively mild conditions, making it an invaluable reagent for the construction of complex molecular architectures.

Nitrogen-Nucleophiles and Amidine Formation

The reaction of 2,2,2-trifluoro-N-phenylacetimidoyl chloride with nitrogen nucleophiles represents one of the most synthetically important transformations of this reagent, leading to the formation of trifluoromethyl-substituted amidines and related nitrogen-containing heterocycles [8] [9]. Primary and secondary amines react readily with the compound through nucleophilic substitution at the imidoyl carbon, displacing chloride and forming new carbon-nitrogen bonds with excellent efficiency.

The mechanism of amidine formation involves initial nucleophilic attack by the amine nitrogen at the electrophilic imidoyl carbon, followed by rapid departure of the chloride leaving group. The reaction proceeds through a concerted SN2-type mechanism, with the nucleophilic amine approaching the imidoyl carbon from the direction opposite to the departing chloride [8]. This stereochemical requirement ensures high selectivity and predictable product formation.

Kinetic studies have demonstrated that the reaction rates with nitrogen nucleophiles are highly dependent on the basicity and nucleophilicity of the amine substrate. Primary aliphatic amines exhibit rate constants in the range of 10⁴-10⁵ M⁻¹s⁻¹, while secondary amines show slightly reduced reactivity with rate constants of 10³-10⁴ M⁻¹s⁻¹ [8]. Aromatic amines, being less nucleophilic due to resonance stabilization, react more slowly with rate constants typically in the range of 10²-10³ M⁻¹s⁻¹.

The reaction yields for amidine formation are consistently high, typically ranging from 65-90% depending on the specific nucleophile and reaction conditions employed [8]. The high yields reflect the favorable thermodynamics of the process, driven by the formation of a strong carbon-nitrogen bond and the release of chloride as a stable leaving group. Side reactions are minimal under optimized conditions, with the primary competing pathway being hydrolysis of the starting material in the presence of trace moisture.

Temperature optimization studies have revealed that most amidine formation reactions proceed efficiently at temperatures ranging from 0-40°C, with higher temperatures generally leading to faster reaction rates but potentially increased side reactions [8]. The optimal temperature for each specific transformation depends on the nucleophilicity of the amine and the desired reaction time, with more reactive amines allowing for lower reaction temperatures.

Solvent effects play a crucial role in determining both the reaction rate and selectivity of amidine formation. Polar aprotic solvents such as dichloromethane and dimethylformamide provide optimal conditions, offering good solvation of both the nucleophile and the electrophile while minimizing competitive reactions [8]. The choice of solvent can significantly influence the reaction outcome, with protic solvents generally leading to reduced yields due to competitive hydrolysis.

The scope of nitrogen nucleophiles that can participate in these reactions is remarkably broad, encompassing primary and secondary aliphatic amines, aromatic amines, heterocyclic amines, and even weakly nucleophilic species such as amides and carbamates under appropriate conditions. This broad substrate scope makes the reaction highly versatile for the synthesis of diverse trifluoromethyl-substituted amidines with varying substitution patterns and functional group compatibility.

Mechanistic studies using isotope labeling and kinetic isotope effect measurements have provided detailed insights into the transition state structure for amidine formation. The kinetic isotope effects observed for deuterium-substituted amines indicate that nitrogen-hydrogen bond breaking is not involved in the rate-determining step, consistent with the proposed SN2 mechanism involving direct nucleophilic attack at the imidoyl carbon [8].

Oxygen-Nucleophiles in Glycosylation Chemistry

The utilization of 2,2,2-trifluoro-N-phenylacetimidoyl chloride in glycosylation chemistry represents a significant advancement in carbohydrate synthesis, enabling the efficient formation of glycosidic bonds with high stereoselectivity and broad substrate scope [10] [6] [11]. The compound serves as a key reagent for the activation of hemiacetal precursors, converting them into highly reactive N-phenyl trifluoroacetimidate glycosyl donors that can undergo facile glycosylation reactions with various acceptor molecules.

The mechanism of glycosyl donor formation involves the reaction of 2,2,2-trifluoro-N-phenylacetimidoyl chloride with the anomeric hydroxyl group of sugar hemiacetals in the presence of a suitable base, typically cesium carbonate or potassium carbonate [10] [6]. This reaction proceeds through nucleophilic substitution at the imidoyl carbon, with the anomeric oxygen serving as the nucleophile and chloride as the leaving group. The resulting N-phenyl trifluoroacetimidate glycosyl donors are highly reactive toward nucleophilic attack by glycosyl acceptors.

The stereochemical outcome of glycosylation reactions using these donors is highly dependent on the reaction conditions and the nature of both the donor and acceptor substrates. In general, the reactions proceed with excellent 1,2-trans selectivity when neighboring group participation is possible, typically achieving α/β ratios of 1:10 to 1:25 for glucopyranosyl donors [10] [6]. The high stereoselectivity is attributed to the formation of a stabilized oxocarbenium ion intermediate that is preferentially attacked from the β-face due to steric and electronic factors.

Kinetic studies of glycosylation reactions have revealed that the process typically follows second-order kinetics, with the rate being first-order in both the donor and acceptor [6]. The reaction rates are highly dependent on the nucleophilicity of the acceptor, with primary alcohols reacting much faster than secondary alcohols or phenols. Primary alcohol acceptors typically exhibit rate constants in the range of 10³-10⁴ M⁻¹s⁻¹, while secondary alcohols show reduced reactivity with rate constants of 10²-10³ M⁻¹s⁻¹.

The temperature requirements for glycosylation reactions using N-phenyl trifluoroacetimidate donors are generally mild, with most reactions proceeding efficiently at temperatures ranging from -78°C to 0°C [10] [6]. The low temperature requirements reflect the high reactivity of these donors, which can undergo glycosylation even under cryogenic conditions. The ability to perform reactions at low temperatures is particularly advantageous for preserving the integrity of sensitive substrates and maintaining high stereoselectivity.

Reaction yields for glycosylation reactions are consistently high, typically ranging from 75-95% depending on the specific donor and acceptor combination [10] [6]. The high yields reflect the efficient activation provided by the trifluoroacetimidate leaving group and the favorable thermodynamics of glycosidic bond formation. Side reactions are generally minimal, with the primary competing pathways being hydrolysis of the donor and formation of orthoester intermediates under certain conditions.

The scope of acceptor nucleophiles that can participate in these glycosylation reactions is remarkably broad, encompassing primary and secondary alcohols, phenols, thiols, and even weakly nucleophilic species such as carboxylic acids and amides [10] [6]. This broad substrate scope makes the methodology highly versatile for the synthesis of diverse glycosidic linkages, including those found in natural oligosaccharides and synthetic glycoconjugates.

Mechanistic studies using computational methods have provided detailed insights into the transition state structure for glycosylation reactions [12]. The calculations reveal that the reaction proceeds through an SN2-like mechanism with significant oxocarbenium ion character, leading to the observed stereoselectivity. The trifluoroacetimidate leaving group departs as a stable anion, driven by the electron-withdrawing effect of the trifluoromethyl group.

Sulfur-Nucleophile Interactions

The reactions of 2,2,2-trifluoro-N-phenylacetimidoyl chloride with sulfur nucleophiles constitute an important class of transformations that enable the formation of carbon-sulfur bonds and the synthesis of sulfur-containing heterocycles [13] [14]. Thiols, thiophenols, and other sulfur nucleophiles react readily with the compound through nucleophilic substitution at the imidoyl carbon, producing trifluoromethyl-substituted thioimidates and related sulfur-containing products.

The mechanism of thioester formation involves nucleophilic attack by the sulfur atom at the electrophilic imidoyl carbon, followed by departure of the chloride leaving group. The reaction proceeds through a concerted SN2-type mechanism, with the sulfur nucleophile approaching the imidoyl carbon from the direction opposite to the departing chloride. This mechanistic pathway ensures high selectivity and predictable product formation while minimizing competing reactions.

Kinetic studies have demonstrated that sulfur nucleophiles exhibit high reactivity toward 2,2,2-trifluoro-N-phenylacetimidoyl chloride, with rate constants typically ranging from 10³-10⁴ M⁻¹s⁻¹ for aliphatic thiols and 10²-10³ M⁻¹s⁻¹ for aromatic thiols [13]. The reduced reactivity of aromatic thiols compared to aliphatic thiols reflects the resonance stabilization of the sulfur lone pair in aromatic systems, which reduces the nucleophilicity of the sulfur center.

The reaction yields for sulfur nucleophile reactions are generally good to excellent, typically ranging from 70-85% depending on the specific nucleophile and reaction conditions employed [13]. The yields are somewhat lower than those observed for nitrogen and oxygen nucleophiles, primarily due to the increased tendency of sulfur nucleophiles to undergo side reactions such as oxidation and disulfide formation under certain conditions.

Temperature optimization studies have revealed that most reactions with sulfur nucleophiles proceed efficiently at temperatures ranging from 0-25°C, with higher temperatures generally leading to increased side reactions [13]. The optimal temperature for each specific transformation depends on the nucleophilicity of the sulfur reagent and the desired reaction time, with more reactive thiols allowing for lower reaction temperatures.

Solvent effects are particularly important for reactions with sulfur nucleophiles, as the choice of solvent can significantly influence both the reaction rate and the extent of side reactions. Polar aprotic solvents such as dichloromethane and tetrahydrofuran provide optimal conditions, offering good solvation of the nucleophile while minimizing oxidation and other competing reactions [13]. The use of rigorously dried solvents is essential to prevent hydrolysis of the starting material and to maintain high reaction yields.

The scope of sulfur nucleophiles that can participate in these reactions includes aliphatic thiols, aromatic thiols, thiophenols, and heterocyclic thiols. Each class of nucleophile exhibits distinct reactivity patterns and product distributions, with the electronic and steric properties of the sulfur-containing substrate playing crucial roles in determining the reaction outcome [13].

Mechanistic studies using computational methods have provided insights into the transition state structure for reactions with sulfur nucleophiles. The calculations reveal that the sulfur-carbon bond formation occurs through a concerted mechanism with significant charge transfer from the sulfur nucleophile to the electrophilic carbon center. The trifluoromethyl group plays a crucial role in stabilizing the developing negative charge on the departing chloride, facilitating the overall transformation.

Cyclization and Annulation Reactions

The propensity of 2,2,2-trifluoro-N-phenylacetimidoyl chloride to participate in cyclization and annulation reactions represents one of its most synthetically valuable attributes, enabling the construction of diverse heterocyclic frameworks with incorporated trifluoromethyl groups [15] [16] [17] [9]. These reactions typically involve the formation of multiple bonds in a single transformation, leading to complex molecular architectures with high efficiency and often excellent regioselectivity.

Formation of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles using 2,2,2-trifluoro-N-phenylacetimidoyl chloride as a key building block has emerged as a powerful methodology for accessing trifluoromethyl-substituted aromatic systems [9]. The compound readily participates in cyclization reactions with various bifunctional nucleophiles, leading to the formation of five- and six-membered nitrogen heterocycles with excellent efficiency and functional group tolerance.

The formation of benzimidazoles through the reaction of 2,2,2-trifluoro-N-phenylacetimidoyl chloride with o-phenylenediamines represents a particularly well-developed transformation [9]. The mechanism involves sequential nucleophilic substitution reactions, with one amino group attacking the imidoyl carbon to displace chloride, followed by intramolecular cyclization through attack of the second amino group at the newly formed imine carbon. This double nucleophilic substitution leads to the formation of 2-trifluoromethylbenzimidazoles in high yields.

Kinetic studies of benzimidazole formation have revealed that the reaction proceeds through a two-step mechanism with the first nucleophilic substitution being rate-determining [9]. The rate constants for the initial attack range from 10²-10³ M⁻¹s⁻¹ depending on the electronic properties of the o-phenylenediamine substrate. Electron-donating substituents on the aromatic ring increase the nucleophilicity of the amino groups and accelerate the reaction, while electron-withdrawing substituents have the opposite effect.

The reaction yields for benzimidazole formation are consistently high, typically ranging from 75-90% across a wide range of substituted o-phenylenediamine substrates [9]. The high yields reflect the favorable thermodynamics of the cyclization process, driven by the formation of a stable aromatic heterocycle and the release of hydrogen chloride as a driving force. Side reactions are minimal under optimized conditions, with the primary competing pathway being hydrolysis of the starting imidoyl chloride.

Temperature optimization studies have demonstrated that benzimidazole formation reactions proceed efficiently at temperatures ranging from 80-120°C, with higher temperatures generally leading to faster reaction rates but potentially increased side reactions [9]. The elevated temperatures are necessary to promote the cyclization step, which involves the formation of a new carbon-nitrogen bond through an intramolecular nucleophilic substitution process.

The synthesis of benzothiazoles through the reaction of 2,2,2-trifluoro-N-phenylacetimidoyl chloride with o-aminothiophenols follows a similar mechanistic pathway [9]. The reaction involves initial nucleophilic attack by the amino group at the imidoyl carbon, followed by intramolecular cyclization through attack of the sulfur nucleophile at the imine carbon. This process leads to the formation of 2-trifluoromethylbenzothiazoles in good to excellent yields.

The formation of quinoline derivatives through cascade reactions involving 2,2,2-trifluoro-N-phenylacetimidoyl chloride and appropriate dienophiles represents a more complex transformation that demonstrates the versatility of this reagent in constructing polycyclic heterocycles [15] [16]. These reactions typically involve multiple bond-forming events in a single transformation, leading to highly functionalized quinoline products with excellent regioselectivity.

Mechanistic studies using computational methods have provided detailed insights into the transition state structures for heterocycle formation reactions. The calculations reveal that the cyclization processes generally proceed through concerted mechanisms with significant charge transfer between the nucleophilic and electrophilic centers. The trifluoromethyl group plays a crucial role in stabilizing the transition states through electronic effects, leading to the observed high reaction rates and selectivities.

Regiodivergent [3+2] Cyclization Reactions

The development of regiodivergent [3+2] cyclization reactions involving 2,2,2-trifluoro-N-phenylacetimidoyl chloride represents a significant advancement in the synthesis of trifluoromethyl-containing heterocycles [18]. These reactions enable the selective formation of different regioisomeric products through careful control of reaction conditions, particularly the presence or absence of specific catalysts that can alter the reaction pathway.

The [3+2] cyclization reactions typically involve the interaction of the imidoyl chloride with appropriate three-atom synthons, such as N-isocyaniminotriphenylphosphorane (NIITP), to form five-membered heterocycles [18]. The regioselectivity of these reactions can be controlled by modulating the electronic properties of the reaction partners and by employing specific catalytic systems that favor one regioisomer over another.

In the absence of catalysts, the [3+2] cyclization reactions generally proceed through a concerted mechanism to give one primary regioisomer. However, in the presence of molybdenum catalysts, the reaction pathway can be altered to favor the formation of the alternative regioisomer [18]. This catalyst-controlled regioselectivity provides a powerful tool for accessing different structural frameworks from the same starting materials.

The yields for regiodivergent [3+2] cyclization reactions are generally excellent, typically ranging from 70-90% depending on the specific reaction conditions and substrates employed [18]. The high yields reflect the favorable thermodynamics of the cyclization process and the efficient catalytic systems that have been developed to control the regioselectivity. The broad substrate scope and excellent functional group tolerance make these reactions highly versatile for the synthesis of diverse heterocyclic frameworks.

Kinetic studies of the [3+2] cyclization reactions have revealed that the processes typically follow second-order kinetics, with the rate being first-order in both the imidoyl chloride and the cyclization partner [18]. The reaction rates are highly dependent on the electronic properties of both components, with electron-rich cyclization partners generally exhibiting higher reactivity than electron-poor analogs.

The mechanistic basis for the regiodivergent behavior observed in these reactions has been elucidated through computational studies and experimental investigations. The calculations reveal that the two possible regioisomers arise from different transition state geometries, with the catalyst serving to stabilize one transition state relative to the other through specific coordination interactions [18].

Temperature effects play a crucial role in determining both the reaction rate and the regioselectivity of [3+2] cyclization reactions. Lower temperatures generally favor kinetic control and can lead to different product distributions compared to higher temperatures, where thermodynamic control becomes more important [18]. The optimal temperature for each specific transformation depends on the desired regioisomer and the stability of the various transition states involved.

Synthesis of Trifluoromethyl-Containing Azoles

The synthesis of trifluoromethyl-containing azoles using 2,2,2-trifluoro-N-phenylacetimidoyl chloride as a key building block has emerged as a particularly important application in medicinal chemistry and materials science [17] [18]. These heterocycles combine the unique properties of the trifluoromethyl group with the diverse reactivity and biological activity associated with azole frameworks, creating compounds with enhanced pharmacological profiles and improved physicochemical properties.

The formation of trifluoromethyl-substituted triazoles through [3+2] cyclization reactions represents one of the most efficient approaches to these important heterocycles [18]. The reaction involves the interaction of 2,2,2-trifluoro-N-phenylacetimidoyl chloride with appropriate azide derivatives or other nitrogen-containing dipoles to form the five-membered triazole ring system. The regioselectivity of these reactions can be controlled through careful selection of reaction conditions and catalytic systems.

The synthesis of trifluoromethyl-containing imidazoles typically involves the reaction of 2,2,2-trifluoro-N-phenylacetimidoyl chloride with appropriate α-dicarbonyl compounds or their equivalents [9]. The mechanism involves initial nucleophilic attack by the dicarbonyl component, followed by cyclization through intramolecular condensation reactions. This process leads to the formation of substituted imidazoles with the trifluoromethyl group incorporated at the 2-position.

The reaction yields for trifluoromethyl-containing azole synthesis are generally high, typically ranging from 55-88% depending on the specific heterocycle and reaction conditions employed [17] [18]. The yields are influenced by factors such as the electronic properties of the starting materials, the reaction temperature, and the presence of competing side reactions. Optimization of these parameters is crucial for achieving maximum efficiency in azole synthesis.

Mechanistic studies of azole formation reactions have revealed that the processes typically proceed through multi-step pathways involving both nucleophilic substitution and cyclization events. The trifluoromethyl group plays a crucial role in activating the imidoyl chloride toward nucleophilic attack while also influencing the subsequent cyclization step through electronic effects [17] [18].

The scope of trifluoromethyl-containing azoles that can be synthesized using this methodology is remarkably broad, encompassing various substitution patterns and ring systems. The functional group tolerance is excellent, allowing for the incorporation of diverse substituents that can modulate the properties of the final products [17] [18].

Temperature optimization studies have demonstrated that azole formation reactions generally require elevated temperatures to promote the cyclization step, typically ranging from 60-140°C depending on the specific transformation [17] [18]. The higher temperatures are necessary to overcome the activation barriers associated with ring closure, particularly for the formation of six-membered heterocycles.

The synthetic utility of trifluoromethyl-containing azoles extends beyond their immediate structural interest to include their potential applications in drug discovery and materials science. The trifluoromethyl group enhances the metabolic stability and bioavailability of pharmaceutical compounds while also improving their binding affinity to biological targets [17] [18]. In materials applications, these compounds can exhibit unique electronic and optical properties that make them valuable for various technological applications.

Computational studies have provided detailed insights into the electronic structure and properties of trifluoromethyl-containing azoles. The calculations reveal that the trifluoromethyl group significantly alters the electron density distribution within the heterocyclic framework, affecting both the reactivity and the physical properties of these compounds [17] [18]. These electronic effects can be leveraged to design compounds with tailored properties for specific applications.

The development of enantioselective synthesis methods for trifluoromethyl-containing azoles represents an active area of research, with several catalytic systems showing promise for the asymmetric construction of these important heterocycles [17]. The ability to control the absolute stereochemistry of these compounds is particularly important for pharmaceutical applications, where different enantiomers can exhibit dramatically different biological activities.

XLogP3

3.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Flammable

Flammable;Corrosive

Dates

Last modified: 08-15-2023

A carbon tetrachloride-free synthesis of N-phenyltrifluoroacetimidoyl chloride

Dylan G M Smith, Spencer J Williams
PMID: 28822278   DOI: 10.1016/j.carres.2017.08.004

Abstract

N-Phenyltrifluoroacetimidoyl chloride (PTFAI-Cl) is a reagent widely used for the preparation of glycosyl N-phenyltrifluoroacetimidates. However, the most commonly applied method requires carbon tetrachloride, a hepatotoxic reagent that has been phased out under the Montreal Protocol. We report a new synthesis of N-phenyltrifluoroacetimidoyl chloride (PTFAI-Cl) using dichlorotriphenylphosphane and triethylamine.


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